Cas no 2228640-50-2 (1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

1-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane carboxylic acid derivative featuring a substituted pyrazole moiety. This compound is of interest due to its structural complexity, which combines a rigid cyclopropane ring with a heterocyclic pyrazole group, offering potential for diverse reactivity and applications in synthetic chemistry. The presence of the carboxylic acid functionality enhances its utility as a building block for further derivatization, while the dimethyl substituents on both the pyrazole and cyclopropane rings contribute to steric and electronic modulation. Its well-defined molecular architecture makes it suitable for research in agrochemical, pharmaceutical, or material science applications, where tailored molecular properties are critical.
1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2228640-50-2 structure
Product Name:1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No:2228640-50-2
MF:C11H16N2O2
MW:208.256942749023
CID:5963639
PubChem ID:165839641
Update Time:2025-06-28

1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • EN300-1775815
    • 2228640-50-2
    • Inchi: 1S/C11H16N2O2/c1-7-5-12-13(4)8(7)11(9(14)15)6-10(11,2)3/h5H,6H2,1-4H3,(H,14,15)
    • InChI Key: ZOUJLTNGBSGKJE-UHFFFAOYSA-N
    • SMILES: OC(C1(C2=C(C)C=NN2C)CC1(C)C)=O

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.1Ų

1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid

Professional Introduction to Compound with CAS No. 2228640-50-2 and Product Name: 1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid

1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228640-50-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, featuring a pyrazole core appended to a dimethylcyclopropane scaffold. The structural motif of this molecule presents a unique combination of rigid and flexible moieties, making it a promising candidate for various biochemical applications.

The dimethylcyclopropane ring in the molecular structure contributes to the compound's stability and reactivity, while the pyrazole moiety introduces hydrogen bonding capabilities and potential interactions with biological targets. Such structural features are highly valued in drug design, particularly for modulating enzyme activity and receptor binding. Recent advancements in medicinal chemistry have highlighted the utility of cyclopropane derivatives in developing novel therapeutic agents due to their ability to induce conformational constraints that enhance binding affinity.

In the context of contemporary research, 1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid has been explored as a key intermediate in synthesizing bioactive molecules. The pyrazole ring is a well-documented pharmacophore found in numerous FDA-approved drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. By integrating this moiety with a cyclopropane framework, researchers aim to develop compounds with enhanced pharmacokinetic profiles and reduced toxicity.

One of the most intriguing aspects of this compound is its potential role in modulating enzyme-catalyzed reactions. The dimethylcyclopropane group can act as a steric barrier, influencing the orientation of substrates in enzymatic active sites. This has led to investigations into its application as a tool compound for studying enzyme mechanisms and as a lead for designing inhibitors or activators. For instance, studies have demonstrated that derivatives of this compound can selectively inhibit certain proteases by exploiting the rigid structure of the cyclopropane ring to mimic natural substrate transitions.

The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid involves multi-step organic transformations that highlight the intersection of synthetic organic chemistry and medicinal chemistry. Key synthetic strategies include cyclization reactions to form the cyclopropane core, followed by functional group interconversions to introduce the pyrazole moiety. Advances in catalytic methods have enabled more efficient and scalable production processes for such complex molecules.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between this compound and biological targets. The dimethylcyclopropane ring provides favorable hydrophobic interactions with lipid bilayers of cell membranes, while the pyrazole moiety engages in hydrogen bonding with polar residues on proteins. These insights have guided rational drug design efforts aimed at optimizing binding affinity and selectivity.

The pharmacological potential of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid has been further explored through preclinical studies. Initial assays have shown promising activity against certain cancer cell lines due to its ability to disrupt microtubule formation and induce apoptosis. Additionally, its interaction with inflammatory pathways has been investigated as a potential therapeutic strategy for autoimmune diseases. These findings underscore the importance of heterocyclic compounds in addressing unmet medical needs.

The chemical versatility of this compound also extends to its role as a building block for more complex drug candidates. By modifying functional groups or appending additional pharmacophores, researchers can generate libraries of derivatives with tailored biological activities. Such combinatorial approaches are increasingly employed in high-throughput screening campaigns to identify novel therapeutic agents.

In conclusion, 1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228640-50-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. Its synthesis exemplifies the synergy between organic synthesis and drug discovery methodologies, while its pharmacological profile suggests broad therapeutic utility across multiple disease areas.

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